An In-depth Technical Guide to IND-07 (7-Nitroindazole): Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to IND-07 (7-Nitroindazole): Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
IND-07, chemically known as 7-Nitroindazole, is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its primary biological activity as a modulator of nitric oxide signaling. Detailed experimental protocols for its synthesis, in vitro enzyme inhibition assays, and in vivo applications are presented to facilitate its use in research and drug development. Furthermore, this guide elucidates the key signaling pathways influenced by IND-07 and summarizes relevant quantitative data to support experimental design and interpretation.
Chemical Structure and Properties
7-Nitroindazole (IND-07) is a heterocyclic aromatic organic compound. The presence of the nitro group at the 7-position of the indazole ring is crucial for its biological activity.
Chemical Structure:
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IUPAC Name: 7-nitro-1H-indazole[1]
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Molecular Formula: C₇H₅N₃O₂[1]
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CAS Number: 2942-42-9[1]
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Canonical SMILES: C1=CC2=C(C(=C1)--INVALID-LINK--[O-])NN=C2[1]
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InChI: InChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5-4-8-9-7(5)6/h1-4H,(H,8,9)[1]
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InChIKey: PQCAUHUKTBHUSA-UHFFFAOYSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of IND-07 is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 163.13 g/mol | [1] |
| Appearance | Light yellow to brown powder/crystal | |
| Melting Point | 184-188 °C | |
| Boiling Point | 290.19 °C (estimated) | |
| Solubility | Soluble in DMSO (>100 mg/mL), DMF (>54 mg/mL), Acetone (10 mg/mL), Ethanol (2.68 mg/mL), and Ethyl Acetate (10 mg/mL). Insoluble in water. | |
| pKa | Not available |
Spectroscopic Data
Detailed spectroscopic analysis is essential for the confirmation of the chemical structure and purity of IND-07.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Similar to ¹H NMR, a detailed assigned spectrum is not available in the provided search results. The spectrum would show distinct signals for the seven carbon atoms of the 7-nitroindazole structure.
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IR (Infrared) Spectroscopy: The IR spectrum of 7-Nitroindazole would exhibit characteristic absorption bands for the N-H stretch of the indazole ring, C-H stretches of the aromatic ring, C=C and C=N stretching vibrations within the heterocyclic system, and strong symmetric and asymmetric stretching vibrations for the nitro (NO₂) group.
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Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak corresponding to the molecular weight of 7-Nitroindazole (163.13 g/mol ). The fragmentation pattern would likely involve the loss of the nitro group and cleavage of the indazole ring.
Biological Activity and Signaling Pathways
The primary and most well-characterized biological activity of IND-07 is the selective inhibition of neuronal nitric oxide synthase (nNOS), also known as NOS-1.[2]
Mechanism of Action
Nitric oxide (NO) is a crucial signaling molecule in the nervous system, involved in processes such as neurotransmission, synaptic plasticity, and neurotoxicity. nNOS is the enzyme responsible for the synthesis of NO from L-arginine in neurons. IND-07 acts as a competitive inhibitor of nNOS, binding to the enzyme's active site and preventing the conversion of L-arginine to L-citrulline and NO. This inhibition reduces the downstream effects of excessive NO production, which can be neurotoxic.
Signaling Pathways
The inhibition of nNOS by IND-07 directly impacts the nitric oxide signaling pathway. The primary downstream effect is the reduction of cyclic guanosine monophosphate (cGMP) levels, as NO is a key activator of soluble guanylate cyclase (sGC), the enzyme that produces cGMP.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving IND-07.
Synthesis of 7-Nitroindazole
A common method for the synthesis of 7-nitroindazole involves the diazotization of 2-methyl-6-nitroaniline followed by cyclization.
Materials:
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2-methyl-6-nitroaniline
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Sodium nitrite (NaNO₂)
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Glacial acetic acid
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Hydrochloric acid (HCl)
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Ice
Procedure:
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Dissolve 2-methyl-6-nitroaniline in glacial acetic acid.
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Cool the solution in an ice bath to 0-5 °C.
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Slowly add a concentrated aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
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Stir the reaction mixture at 0-5 °C for 1-2 hours.
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Slowly warm the mixture to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.
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Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the crude product.
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Collect the precipitate by filtration, wash with cold water, and dry.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 7-nitroindazole.
In Vitro nNOS Inhibition Assay
The inhibitory activity of IND-07 on nNOS can be determined by measuring the formation of L-citrulline from L-arginine. A common method is the use of radiolabeled L-arginine.
Materials:
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Purified recombinant nNOS enzyme
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L-[³H]arginine
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NADPH
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Calmodulin
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CaCl₂
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HEPES buffer (pH 7.4)
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IND-07 (dissolved in DMSO)
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Dowex AG 50W-X8 resin (Na⁺ form)
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Scintillation cocktail and counter
Procedure:
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Prepare a reaction mixture containing HEPES buffer, CaCl₂, calmodulin, and NADPH.
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Add varying concentrations of IND-07 (or vehicle control) to the reaction mixture.
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Pre-incubate the mixture for 10 minutes at 37 °C.
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Initiate the reaction by adding a mixture of L-arginine and L-[³H]arginine.
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Incubate the reaction at 37 °C for 15-30 minutes.
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Stop the reaction by adding a stop buffer (e.g., ice-cold HEPES buffer containing EDTA).
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Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to separate the unreacted L-[³H]arginine from the product L-[³H]citrulline.
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Elute the L-[³H]citrulline with water.
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Add the eluate to a scintillation cocktail and quantify the radioactivity using a scintillation counter.
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Calculate the percentage of inhibition for each concentration of IND-07 and determine the IC₅₀ value.
In Vivo Assessment of Neuroprotective Effects
The neuroprotective properties of IND-07 can be evaluated in various animal models of neurodegeneration, such as the MPTP model of Parkinson's disease or models of ischemic stroke.
Animal Model: Male C57BL/6 mice are commonly used for the MPTP model.
Materials:
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IND-07
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MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
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Vehicle (e.g., saline or a mixture of DMSO and saline)
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Syringes and needles for intraperitoneal (i.p.) injection
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Equipment for tissue homogenization and analysis (e.g., HPLC for dopamine measurement)
Procedure:
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Acclimatize mice to the housing conditions for at least one week before the experiment.
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Divide the animals into experimental groups: Vehicle control, MPTP only, IND-07 + MPTP, and IND-07 only.
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Prepare a solution of IND-07 in a suitable vehicle. A common dosage is 25-50 mg/kg.
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Administer IND-07 (or vehicle) via i.p. injection 30 minutes before each MPTP injection.
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Induce neurotoxicity by administering MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.
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Monitor the animals for any adverse effects.
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Seven days after the last MPTP injection, euthanize the animals and dissect the brain regions of interest (e.g., striatum and substantia nigra).
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Homogenize the brain tissue and analyze for markers of neurodegeneration, such as dopamine levels (using HPLC) or neuronal cell counts (using immunohistochemistry).
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Statistically analyze the data to determine the neuroprotective effect of IND-07.
Quantitative Data Summary
The following table summarizes key quantitative data for IND-07 from various studies. This information is crucial for designing experiments and comparing results.
| Parameter | Value | Species/System | Reference |
| nNOS IC₅₀ | 0.47 µM | Rat Brain | |
| eNOS IC₅₀ | 8.8 µM | Bovine Aortic Endothelial Cells | |
| iNOS IC₅₀ | 29 µM | Murine Macrophages | |
| In vivo neuroprotection (MPTP model) | ~80% protection at 50 mg/kg | Mouse | [3] |
| Anxiolytic-like effect (Elevated Plus Maze) | Effective at 20-40 mg/kg | Rat | [4] |
Conclusion
IND-07 (7-Nitroindazole) is a valuable pharmacological tool for studying the role of neuronal nitric oxide synthase in various physiological and pathological processes. Its selectivity for nNOS over other isoforms makes it particularly useful for dissecting the specific contributions of neuronal NO signaling. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to effectively utilize IND-07 in their studies, from basic research into the mechanisms of neurological disorders to the preclinical evaluation of novel therapeutic strategies. Further research is warranted to fully elucidate its therapeutic potential and to develop derivatives with improved pharmacokinetic and pharmacodynamic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
